Cas no 1245643-10-0 (methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride)

methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- methyl 5,6-diaminopicolinate dihydrochloride
- methyl 5,6-diaminopyridine-2-carboxylate,dihydrochloride
- METHYL 5,6-DIAMINOPYRIDINE-2-CARBOXYLATE DIHYDROCHLORIDE
- methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride
-
- MDL: MFCD18070975
- Inchi: 1S/C7H9N3O2.2ClH/c1-12-7(11)5-3-2-4(8)6(9)10-5;;/h2-3H,8H2,1H3,(H2,9,10);2*1H
- InChI Key: SPEKWRCDYDWYON-UHFFFAOYSA-N
- SMILES: Cl.Cl.O(C)C(C1C=CC(=C(N)N=1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 174
- Topological Polar Surface Area: 91.2
methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-196577-1.0g |
methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride |
1245643-10-0 | 1g |
$645.0 | 2023-06-03 | ||
Enamine | EN300-196577-0.25g |
methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride |
1245643-10-0 | 0.25g |
$593.0 | 2023-09-17 | ||
Enamine | EN300-196577-2.5g |
methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride |
1245643-10-0 | 2.5g |
$1511.0 | 2023-09-17 | ||
Enamine | EN300-196577-10.0g |
methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride |
1245643-10-0 | 10g |
$5264.0 | 2023-06-03 | ||
Enamine | EN300-196577-5.0g |
methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride |
1245643-10-0 | 5g |
$2955.0 | 2023-06-03 | ||
Enamine | EN300-196577-0.5g |
methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride |
1245643-10-0 | 0.5g |
$618.0 | 2023-09-17 | ||
Enamine | EN300-196577-0.1g |
methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride |
1245643-10-0 | 0.1g |
$567.0 | 2023-09-17 | ||
Enamine | EN300-196577-1g |
methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride |
1245643-10-0 | 1g |
$645.0 | 2023-09-17 | ||
Enamine | EN300-196577-5g |
methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride |
1245643-10-0 | 5g |
$2955.0 | 2023-09-17 | ||
Enamine | EN300-196577-10g |
methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride |
1245643-10-0 | 10g |
$5264.0 | 2023-09-17 |
methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride Related Literature
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
Additional information on methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride
Methyl 5,6-Diaminopyridine-2-Carboxylate Dihydrochloride (CAS No. 1245643-10-0): A Comprehensive Overview
Methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride (CAS No. 1245643-10-0) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique molecular structure that has garnered considerable attention from researchers and scientists. This compound, characterized by its diaminopyridine core and carboxylate functional group, has found applications in various biochemical and pharmacological studies. Its dihydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of more complex molecules.
The molecular framework of methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride consists of a pyridine ring substituted with two amino groups at the 5th and 6th positions, and a carboxylate group at the 2nd position. This specific arrangement imparts unique electronic and steric properties to the molecule, which are exploited in its role as a building block in medicinal chemistry. The presence of multiple nitrogen atoms makes it a versatile candidate for coordination chemistry, where it can act as a ligand for metal ions.
In recent years, there has been growing interest in the potential applications of this compound in the development of novel therapeutic agents. Its structural features suggest that it may be involved in modulating enzyme activity and cellular signaling pathways. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain kinases and other enzymes implicated in inflammatory and metabolic disorders. The diaminopyridine moiety is particularly noteworthy, as it is known to interact with biological targets in a manner that can lead to therapeutic benefits.
One of the most compelling aspects of methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its reactivity to develop novel compounds with enhanced pharmacological properties. For example, modifications to the carboxylate group or the amino groups have led to derivatives with improved bioavailability and target specificity. These advancements underscore the importance of this compound as a key intermediate in drug discovery.
The synthesis of methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions followed by functional group transformations such as hydrolysis and salt formation. The use of high-purity starting materials and controlled reaction conditions is essential to minimize side products and impurities. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes.
From an academic perspective, the study of methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride contributes to our understanding of molecular interactions at the biochemical level. Its behavior in various solvents and its interaction with biological molecules provide insights into structure-activity relationships (SAR) that are critical for drug design. Computational studies have also played a significant role in predicting the properties of this compound and its derivatives, further facilitating rational drug development.
The pharmaceutical industry has taken note of the potential applications of this compound. Several companies are exploring its use in developing treatments for neurological disorders, cancer, and infectious diseases. Preclinical studies have shown promising results in animal models, indicating that derivatives of methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride may offer therapeutic benefits without significant side effects. These findings have generated excitement among researchers who are keen to translate these discoveries into clinical applications.
In conclusion, methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride (CAS No. 1245643-10-0) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique molecular structure and reactivity make it a valuable tool for synthesizing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.
1245643-10-0 (methyl 5,6-diaminopyridine-2-carboxylate dihydrochloride) Related Products
- 31891-67-5(2-(Oxolan-3-yl)cyclohexan-1-one)
- 2649067-76-3(3-(1-isocyanatoethyl)-2-methoxyquinoline)
- 2361721-70-0(N-[3-[(3,4-Dihydro-8-methyl-2H-1-benzopyran-4-yl)amino]-3-oxopropyl]-2-propenamide)
- 1516731-00-2(2-(6-chloropyridin-3-yl)morpholine)
- 2639835-02-0(DHODH-IN-20)
- 1361566-32-6(3-Fluoro-5-(2,3,5-trichlorophenyl)pyridine)
- 817641-86-4(1-tert-Butyl-3-cyclobutyl-1H-pyrazol-5-amine)
- 2228083-00-7(2-amino-2-1-(oxan-2-yl)cyclopropylacetic acid)
- 892774-65-1(1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one)
- 1286695-54-2(1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea)



